REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([O:10]C)=[CH:5][C:4]=1[CH2:12][CH2:13][C:14]([OH:16])=[O:15].Br>>[OH:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([OH:10])=[CH:5][C:4]=1[CH2:12][CH2:13][C:14]([OH:16])=[O:15]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=C1)C)OC)CCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the acid obtained
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
It is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from a mixture of ethanol, chloroform and petroleum ether
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C(=C1)C)O)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |